![molecular formula C22H40O2 B12570415 2-[(Heptadec-4-yn-1-yl)oxy]oxane CAS No. 184435-61-8](/img/structure/B12570415.png)
2-[(Heptadec-4-yn-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Heptadec-4-yn-1-yl)oxy]oxane: is a synthetic organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a heptadec-4-yn-1-yl group attached to an oxane ring through an ether linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Heptadec-4-yn-1-yl)oxy]oxane typically involves the reaction of heptadec-4-yn-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alcohol group, allowing it to react with the oxane ring to form the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Heptadec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular membranes and its role as a potential drug candidate.
Medicine: Research is ongoing to explore the therapeutic applications of this compound, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[(Heptadec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ether linkage allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
- 2-[(Hexadec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Comparison: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is unique due to its longer heptadec-4-yn-1-yl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance the compound’s hydrophobicity and its ability to interact with lipid membranes, making it particularly useful in applications requiring strong membrane association.
Eigenschaften
CAS-Nummer |
184435-61-8 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
2-heptadec-4-ynoxyoxane |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-12,15-21H2,1H3 |
InChI-Schlüssel |
PQRIEWXZZLSQKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


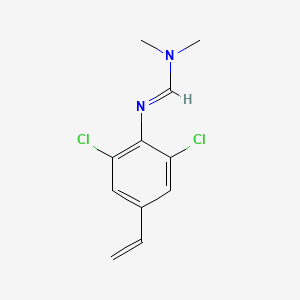
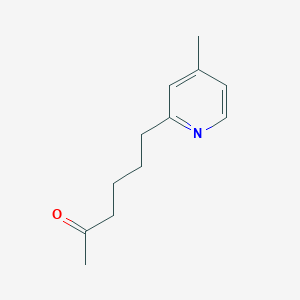
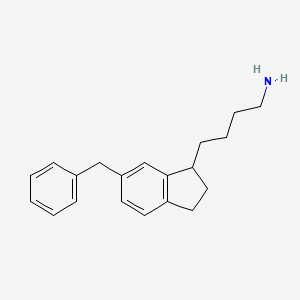
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


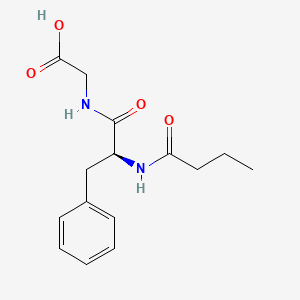

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

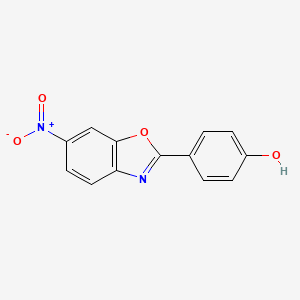
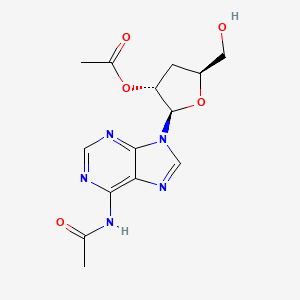
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)

